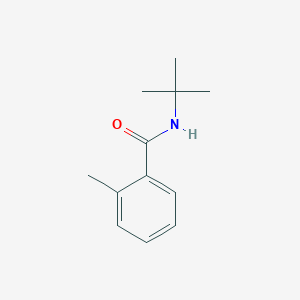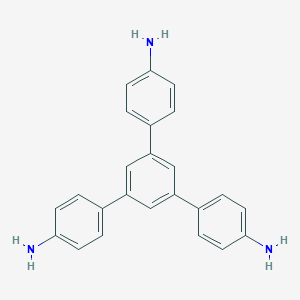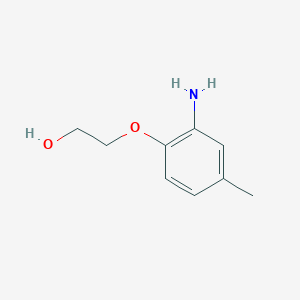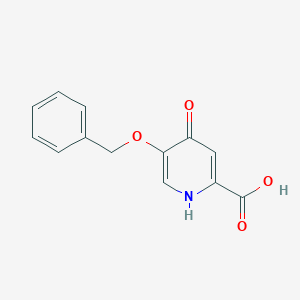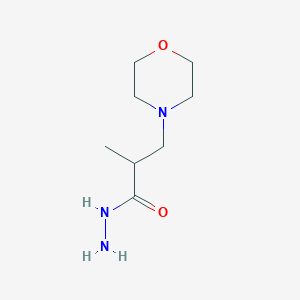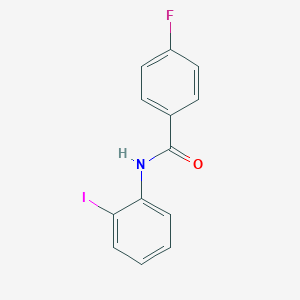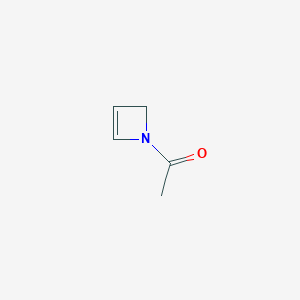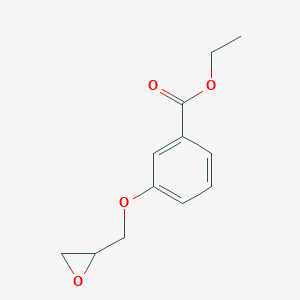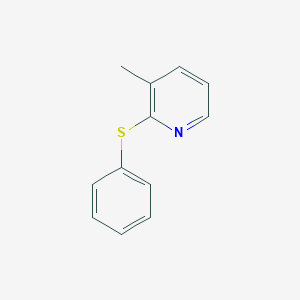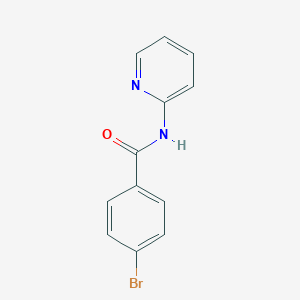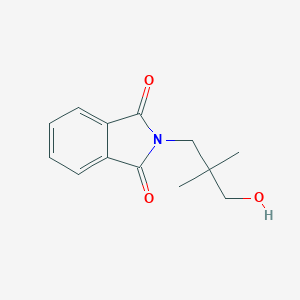
2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 125404-24-2 and a molecular weight of 233.27 . Its IUPAC name is 2-(3-hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C13H15NO3/c1-13(2,8-15)7-14-11(16)9-5-3-4-6-10(9)12(14)17/h3-6,15H,7-8H2,1-2H3 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.27 . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the retrieved information.
Aplicaciones Científicas De Investigación
1. General Information “2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 . It’s also known by its CAS Number: 125404-24-2 .
2. Research in Crystallography There has been research conducted on this compound in the field of crystallography . The study focused on the competition among hydrogen-bond acceptors . The compound has two molecules in the asymmetric unit, which differ in the orientation of their side-chain OH groups. This allows them to form intermolecular O - H⋯O hydrogen bonds to different acceptors . In one case, the acceptor is the OH group of the other molecule, and in the other case, it is an imide O=C group . This is the first example in the N-substituted phthalimide series in which independent molecules have different types of acceptor .
2. Organic Adsorption on Hydrophilic Hierarchical Structures Fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials involves preparing micro/nanostructures and chemical modification . Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising . Again, it’s not clear if “2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione” has been used in this field .
2. Organic Adsorption on Hydrophilic Hierarchical Structures Fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials involves preparing micro/nanostructures and chemical modification . Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising . Again, it’s not clear if “2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione” has been used in this field .
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-hydroxy-2,2-dimethylpropyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,8-15)7-14-11(16)9-5-3-4-6-10(9)12(14)17/h3-6,15H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBKYGFUCFYSMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649365 |
Source


|
| Record name | 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione | |
CAS RN |
125404-24-2 |
Source


|
| Record name | 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

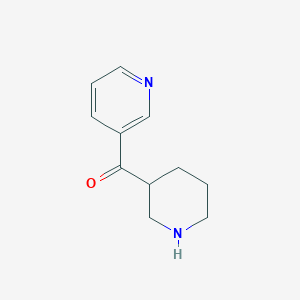
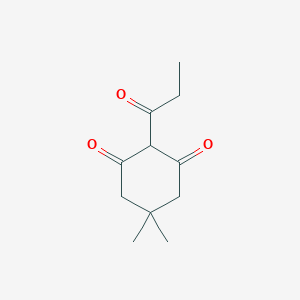

![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)
